molecular formula C9H17N3 B12120811 2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

Cat. No.: B12120811
M. Wt: 167.25 g/mol
InChI Key: GUMLATDFZDNUEG-UHFFFAOYSA-N
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Description

2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is a chemical compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine typically involves the formation of the pyrazole ring followed by the introduction of the amine group. One common method involves the reaction of 2,2-dimethylpropanal with hydrazine to form the pyrazole ring, followed by alkylation with methyl iodide to introduce the methyl group at the nitrogen atom.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a dimethylpropan-1-amine group makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

2,2-dimethyl-1-(1-methylpyrazol-4-yl)propan-1-amine

InChI

InChI=1S/C9H17N3/c1-9(2,3)8(10)7-5-11-12(4)6-7/h5-6,8H,10H2,1-4H3

InChI Key

GUMLATDFZDNUEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=CN(N=C1)C)N

Origin of Product

United States

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